molecular formula C14H11F3N2O B12242692 N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B12242692
M. Wt: 280.24 g/mol
InChI Key: CHSUQZFPWCGXGL-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide is an organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a benzamide moiety with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpyridin-3-amine to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Solvents such as dichloromethane or chloroform are commonly used, and the reactions are typically performed at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-carboxypyridine or 4-formylpyridine derivatives.

    Reduction: Formation of 3-(trifluoromethyl)benzylamine derivatives.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and pyridine substitutions on biological activity.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide: can be compared to other benzamide derivatives with different substituents, such as:

Uniqueness

  • Trifluoromethyl Group : The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity and pharmacokinetic profile.
  • Pyridine Ring : The pyridine ring can enhance binding interactions with biological targets through hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

N-(4-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H11F3N2O/c1-9-5-6-18-8-12(9)19-13(20)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3,(H,19,20)

InChI Key

CHSUQZFPWCGXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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